FPR1 Agonist Potency Comparison: N-acetyl-Met-Leu-Phe (Ac-MLF) vs. N-formyl-Met-Leu-Phe (fMLF)
N-acetyl-Met-Leu-Phe acts as a weak FPR1 agonist compared to the prototypical formylated peptide fMLF. In mouse macrophage tumoricidal activation assays, a 100-fold molar excess of free N-acetyl-Met-Leu-Phe failed to competitively inhibit the intracellular activation triggered by liposome-encapsulated fMLP, indicating a severely reduced receptor binding affinity and functional potency relative to the formylated parent compound [1]. This functional differential corresponds to antibody binding studies where non-formylated MLF showed a 1.4 to >2.1 kcal/mol lower binding energy compared to fMLF [2]. This data directly quantifies the receptor-level impact of substituting an N-formyl group with an N-acetyl group on the Met-Leu-Phe backbone.
| Evidence Dimension | Functional potency at FPR1 receptor |
|---|---|
| Target Compound Data | 100-fold excess failed to competitively inhibit liposome-encapsulated fMLP-induced macrophage activation |
| Comparator Or Baseline | Liposome-encapsulated fMLP (Formyl-Met-Leu-Phe) at effective dose for tumoricidal activation |
| Quantified Difference | >100-fold lower functional potency; 1.4-2.1 kcal/mol lower binding energy for non-formylated MLF vs. fMLF from antibody studies |
| Conditions | Mouse peritoneal macrophage tumoricidal activation assay; liposomal delivery system; competitive inhibition format |
Why This Matters
This establishes that N-acetyl-Met-Leu-Phe cannot substitute for fMLF in FPR1 potency-critical applications, making it specifically useful as a weak agonist control or for studying N-terminal acylation tolerance at FPR1.
- [1] Morikawa, K., Nayar, R., & Fidler, I. J. (1988). In vitro activation of tumoricidal properties in mouse macrophages using the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP) incorporated in liposomes. Cancer Immunology, Immunotherapy, 27(1), 1-6. View Source
- [2] MEDLINE Abstract. (n.d.). N-formylmethionyl leucyl phenylalanine (fMLF) antibody binding energy comparison. View Source
